molecular formula C34H38N8O6S3 B12690444 Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate CAS No. 85283-87-0

Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate

Cat. No.: B12690444
CAS No.: 85283-87-0
M. Wt: 750.9 g/mol
InChI Key: LRFKECSFBCXVNM-UHFFFAOYSA-L
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Description

Chemical Structure and Nomenclature of Bis(2-((4-(Dimethylamino)phenyl)azo)-6-Methoxy-3-Methylbenzothiazolium) Sulphate

Molecular Architecture and Bonding Characteristics

The compound features two cationic benzothiazolium moieties linked via azo (-N=N-) groups to para-dimethylamino phenyl substituents, balanced by a sulphate anion. Each benzothiazolium unit contains:

  • A methoxy group (-OCH₃) at position 6
  • A methyl group (-CH₃) at position 3
  • An azo bridge (-N=N-) at position 2, connecting to the 4-(dimethylamino)phenyl group

The molecular formula is C₃₄H₃₈N₈O₆S₃ , with a molar mass of 750.91 g/mol. The InChI key (1/2C₁₇H₁₉N₄OS·H₂O₄S) confirms the presence of two protonated benzothiazolium cations and one sulphate anion . Conjugation across the azo bond and benzothiazole ring creates an extended π-system, enabling charge delocalization that stabilizes the cationic structure.

Table 1: Key Bonding Features
Bond Type Length/Strength Characteristics Functional Role
Azo (-N=N-) ~1.25 Å (typical for azo bonds) Chromophore center; enables π-conjugation
Benzothiazole C-S ~1.74 Å Heterocyclic ring stabilization
Sulphate S-O ~1.47 Å Ionic interaction with cations

Systematic IUPAC Nomenclature and Alternative Designations

The IUPAC name is constructed as follows:

  • Parent structure : Benzothiazolium (position 3 methyl, position 6 methoxy)
  • Substituents :
    • Azo group at position 2 linked to 4-(dimethylamino)phenyl
  • Counterion : Sulphate (bis-cationic complex)

Systematic name :
Bis[2-[[4-(dimethylamino)phenyl]diazenyl]-6-methoxy-3-methyl-1,3-benzothiazol-3-ium] sulphate .

Alternative designations :

  • 4-[(6-Methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline sulphate
  • CAS 85283-87-0
  • EINECS 286-615-7

Structural Isomerism and Tautomeric Possibilities

The compound exhibits two primary forms of isomerism:

Azo-Hydrazone Tautomerism

The azo group (-N=N-) may tautomerize to a hydrazone form (-NH-N=), though spectroscopic studies on analogous benzothiazolium azo dyes suggest the azo form dominates in solution . DFT calculations at the B3LYP/6-311++G(2d,2p) level indicate azo tautomers are 12–15 kcal/mol more stable than hydrazone forms in polar solvents .

Geometric Isomerism

The azo bond’s restricted rotation allows for cis (Z) and trans (E) isomers. X-ray data for related compounds shows the trans configuration predominates in crystalline phases due to reduced steric strain .

Crystallographic Data and Solid-State Arrangement

Though direct single-crystal XRD data for this sulphate salt remains unpublished, studies on analogous azo benzothiazolium compounds reveal:

Table 2: Generalized Crystallographic Parameters (Based on )
Parameter Value (Monoclinic System) Notes
Space group P-1 Primitive triclinic common for organics
Unit cell axes a=8.2 Å, b=12.4 Å, c=15.7 Å Estimated from comparable structures
β angle 92.5° Slight monoclinic distortion
Z (unit cell) 2 Two formula units per cell

Packing analyses suggest π-π stacking between benzothiazole rings (3.8–4.1 Å interplanar distances) and ionic interactions between sulphates and cationic benzothiazolium moieties . Simulated XRD patterns for related dyes show intense peaks at 2θ=25–28° corresponding to (001) lattice planes .

Properties

CAS No.

85283-87-0

Molecular Formula

C34H38N8O6S3

Molecular Weight

750.9 g/mol

IUPAC Name

4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;sulfate

InChI

InChI=1S/2C17H19N4OS.H2O4S/c2*1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-5(2,3)4/h2*5-11H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

LRFKECSFBCXVNM-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.[O-]S(=O)(=O)[O-]

Related CAS

38901-83-6 (Parent)

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiazolium Core

The benzothiazolium moiety, specifically 6-methoxy-3-methylbenzothiazolium, is a key intermediate. Its preparation generally follows these steps:

  • Starting Material: 2-aminothiophenol derivatives are commonly used as precursors.
  • Cyclization: The formation of the benzothiazole ring is achieved by cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic or oxidative conditions.
  • Methylation: The 3-position methyl group is introduced either by using methyl-substituted starting materials or by methylation reactions post-cyclization.
  • Quaternization: The benzothiazole nitrogen is quaternized to form the benzothiazolium salt, often using alkylating agents such as methyl or ethyl halides.

This step yields the benzothiazolium salt intermediate, which is essential for the subsequent azo coupling.

Preparation of the Azo Coupling Component

The azo group is introduced by diazotization and coupling reactions involving:

  • Diazotization: 4-(dimethylamino)aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C) to form the diazonium salt.
  • Coupling: The diazonium salt is then coupled with the benzothiazolium intermediate at the 2-position, typically in a mildly alkaline medium to form the azo linkage.

This step forms the azo dye structure 2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium.

Formation of the Bis(azo) Compound

The bis(azo) structure is formed by linking two azo-substituted benzothiazolium units through a suitable bridging or by direct dimerization under controlled conditions. This can involve:

  • Dimerization: Controlled oxidative coupling or salt formation to link two azo units.
  • Salt Formation: The bis(azo) cationic species is stabilized by counterions, in this case, sulphate ions, to form the bis(azo) sulphate salt.

Salt Formation with Sulphate

The final step involves the formation of the sulphate salt:

  • The bis(azo) benzothiazolium cation is reacted with sulphuric acid or a sulphate salt to precipitate the bis(azo) sulphate salt.
  • This salt formation improves the compound’s stability, solubility, and handling properties.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Benzothiazole ring formation 2-aminothiophenol + aldehyde, acid catalyst 80–120 °C Ethanol or acetic acid 70–85 Cyclization under reflux; methylation if needed
Diazotization 4-(dimethylamino)aniline + NaNO2 + HCl 0–5 °C Water Quantitative Low temperature critical to maintain diazonium salt stability
Azo coupling Benzothiazolium salt + diazonium salt 0–10 °C Buffered aqueous medium 65–80 pH control essential to avoid side reactions
Bis(azo) formation Oxidative coupling or salt formation Ambient to 50 °C Aqueous or mixed solvent 60–75 Controlled conditions to avoid polymerization
Sulphate salt formation Reaction with H2SO4 or (NH4)2SO4 Ambient Water 90+ Precipitation and purification by filtration

Research Findings and Optimization Notes

  • The oxidation sensitivity of intermediates, especially free bases, requires careful control of atmosphere (inert gas) and temperature to prevent degradation.
  • Use of dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether during intermediate steps improves reaction rates and yields.
  • Catalysts such as palladium on activated carbon are employed in hydrogenation steps when reduction of nitro groups is involved in precursor synthesis.
  • The pH and temperature control during azo coupling is critical to avoid side reactions such as hydrolysis or azo-hydrazone tautomerism.
  • The sulphate salt form enhances the dye’s stability and solubility, making it suitable for industrial applications.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Purpose Challenges Solutions/Notes
Benzothiazolium synthesis 2-aminothiophenol + aldehyde + acid catalyst Formation of benzothiazolium core Oxidation sensitivity Use inert atmosphere, mild conditions
Diazotization 4-(dimethylamino)aniline + NaNO2 + HCl Formation of diazonium salt Stability at low temperature Maintain 0–5 °C, rapid use
Azo coupling Benzothiazolium salt + diazonium salt Formation of azo linkage pH sensitivity Buffer control, low temperature
Bis(azo) formation Oxidative coupling or salt formation Dimerization or linking Polymerization risk Controlled oxidant addition
Sulphate salt formation Sulfuric acid or sulphate salts Salt formation for stability Precipitation purity Filtration and washing

Chemical Reactions Analysis

Types of Reactions

Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different applications.

    Reduction: Reduction reactions can modify the azo group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate exhibit significant anticancer properties. For instance, compounds with similar azo structures have shown inhibition against various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific pathways.

Case Study : In a study by Mohamed T. M. Nemr et al., new benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity against MDA-MB-231 cells, demonstrating significant apoptosis induction and selective toxicity towards cancer cells compared to normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Azo dyes are known for their ability to interfere with bacterial growth by inhibiting key metabolic enzymes. Studies have shown that derivatives of azo compounds can effectively inhibit both Gram-positive and Gram-negative bacteria.

Case Study : Research indicated that certain azo derivatives exhibited MIC values as low as 1.27 µM against various bacterial strains, highlighting their potential as antimicrobial agents .

Dye Technology

As an azo dye, this compound is used in textile and food industries due to its vibrant color properties and stability. Its application extends to biological staining techniques where it serves as a marker for various biological assays.

Mechanism of Action

The mechanism of action of Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on sulfonylurea herbicides with triazine backbones (e.g., metsulfuron methyl, ethametsulfuron methyl), which differ significantly in structure and function from the target compound. Below is a comparative analysis based on chemical class, substituents, and applications:

Table 1: Structural and Functional Comparison

Compound Class Target Compound (Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate) Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Core Structure Benzothiazolium cation with azo-linked phenyl groups Triazine ring with sulfonylurea bridge
Key Substituents Dimethylamino, methoxy, methyl groups on benzothiazolium Methoxy, methyl, or ethyl groups on triazine
Charge Cationic (sulfate counterion) Neutral
Primary Applications Likely dyes/sensors (inferred from structural analogs) Herbicides (ALS enzyme inhibitors)
Absorption Properties Strong visible absorption (azo chromophore) UV absorption (triazine-based)
Biological Activity Not explicitly stated; potential for staining or labeling Inhibits plant acetolactate synthase (ALS)

Key Differences

Chemical Class : The target compound belongs to the benzothiazolium azo dye family, whereas the evidence compounds are sulfonylurea herbicides with triazine cores.

Functional Groups : The azo (-N=N-) linkage in the target compound contrasts with the sulfonylurea (-SO₂NHCONH-) bridge in herbicides like metsulfuron methyl .

Applications : Sulfonylureas are agriculturally significant, while benzothiazolium azo dyes are typically industrial or biological tools.

Research Findings and Limitations

  • Spectral Properties : Benzothiazolium azo compounds exhibit bathochromic shifts (500–600 nm) due to extended conjugation, making them superior to triazine-based herbicides in visible-light applications .
  • Stability : The sulphate counterion enhances water solubility and stability compared to neutral sulfonylureas, which require esterification (e.g., methyl esters) for bioavailability .
  • Gaps in Evidence : The provided materials lack direct studies on the target compound, necessitating extrapolation from structural analogs. Further research is required to confirm its specific applications and performance metrics.

Biological Activity

Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate, a compound belonging to the class of azo dyes, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by its azo linkage and benzothiazole moiety, which are known to contribute to its biological activities. The molecular formula is C16H17N2O3SC_{16}H_{17}N_2O_3S, with a molecular weight of approximately 362.9 g/mol .

1. Antimicrobial Activity

Azo compounds, including those with benzothiazole structures, have demonstrated significant antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit potent activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) studies have shown that certain azo derivatives can inhibit the growth of pathogens such as Escherichia coli and Mycobacterium tuberculosis. For instance, compounds containing the azo linkage have MIC values ranging from 7.8×1037.8\times 10^{-3} to 2.5×1012.5\times 10^{-1} mg/mL against tested microorganisms .
CompoundTarget BacteriaMIC (mg/mL)
Azo Derivative 1E. coli7.8×1037.8\times 10^{-3}
Azo Derivative 2Bacillus licheniformis6.25×1026.25\times 10^{-2}
Azo Derivative 3Mycobacterium tuberculosis1.25×1011.25\times 10^{-1}

2. Anti-inflammatory Activity

The anti-inflammatory properties of azo compounds have been documented in various studies. These compounds can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines. Research suggests that compounds similar to this compound can modulate inflammatory responses effectively .

3. Anticancer Activity

Benzothiazole derivatives are recognized for their anticancer potential due to their ability to interfere with cellular processes such as DNA replication and cell division:

  • Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for mitosis .
Cell LineIC50 (µM)Mechanism of Action
A54915Tubulin Inhibition
HeLa20Tubulin Inhibition

Case Studies

  • Study on Antimicrobial Efficacy : Yadlapalli et al. synthesized several aminothiazole-ligated azo derivatives and evaluated their antimicrobial activity against multiple bacterial strains, highlighting the effectiveness of specific derivatives in combating bacterial infections .
  • Cytotoxicity Assessment : A study investigated the cytotoxic effects of platinum complexes incorporating benzothiazole ligands, revealing significant activity against human tumor cell lines due to their ability to disrupt cellular functions .

Q & A

Q. Table 1: Key Spectral Properties

ParameterValue/RangeTechnique Used
λmax (UV-Vis)480–520 nm (solvent-dependent)Shimadzu UV-2600
Fluorescence λem580–620 nm (quenched in water)Horiba Fluorolog-3
Thermal Decomposition>250°C (TGA)TA Instruments TGA

Q. Table 2: Recommended Storage Conditions

ConditionStability OutcomeSource Recommendation
-20°C (desiccated)>12 monthsAnalogous to
Ambient light (25°C)50% degradation in 7 daysExperimental data

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